5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one
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Overview
Description
5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one is a complex organic compound that features a unique combination of a benzothiazole ring and a pyrrolone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which is then coupled with a pyrrolone derivative. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups such as halides or amines .
Scientific Research Applications
5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits significant anticancer activity.
2-aminothiazole-4-carboxylate: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 5-amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one apart is its unique combination of the benzothiazole and pyrrolone rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
5-Amino-4-(benzo[d]thiazol-2-yl)-1-phenethyl-1H-pyrrol-3(2H)-one, with the CAS number 457638-95-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N3OS, with a molecular weight of 335.42 g/mol. Its structure features a pyrrole ring fused with a benzothiazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- The compound has shown promising results against several bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known to cause serious infections in humans. Studies have indicated that modifications to the benzothiazole scaffold enhance its inhibitory effects on DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
-
Neuroprotective Effects :
- In the context of neurodegenerative diseases, preliminary studies suggest that this compound may interact with serotonin receptors and monoamine oxidase B (MAO-B), potentially offering therapeutic benefits for conditions like Perry disease . The pharmacophore modeling indicates that it could serve as a lead compound for developing neuroprotective agents.
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication. For instance, it has been shown to inhibit DNA gyrase and topoisomerase IV effectively, which are critical for bacterial survival .
- Receptor Modulation : Its interaction with serotonin receptors suggests a potential role in modulating neurotransmitter systems, which could be beneficial in treating mood disorders and neurodegeneration .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various benzothiazole derivatives, this compound was tested against clinical isolates of Acinetobacter baumannii. The results demonstrated an IC50 value indicating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Neuroprotective Properties
A recent pharmacological study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Table 1: Biological Activity Summary
Activity Type | Target | Mechanism | Reference |
---|---|---|---|
Antimicrobial | DNA gyrase | Inhibition | |
Neuroprotective | Serotonin receptors | Modulation | |
Anticancer | Various cancer cells | Cytotoxicity |
Table 2: IC50 Values Against Bacterial Strains
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
5-amino-4-(benzo[d]thiazol-2-yl)-... | Acinetobacter baumannii | 12.5 |
5-amino derivatives | Pseudomonas aeruginosa | 15.0 |
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c20-18-17(19-21-14-8-4-5-9-16(14)24-19)15(23)12-22(18)11-10-13-6-2-1-3-7-13/h1-9,20,23H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUURTYAKGFJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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